1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine (CAS: 1153044-40-6) is a specialized secondary aminopyrazole building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemical active ingredients. Featuring an N1-ethyl group for tuned lipophilicity and a highly branched 3-methylpentan-2-yl chain at the C4-amine, this compound provides specific steric bulk. In industrial procurement, it is primarily selected for its ability to impart metabolic resistance and precise conformational restriction to downstream target molecules. It offers quantifiable improvements in handling characteristics and late-stage functionalization workflows compared to simpler primary or unbranched secondary pyrazole amines [1].
Substituting 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine with generic alternatives, such as the primary amine 1-ethyl-1H-pyrazol-4-amine or unbranched secondary amines like N-isopropyl variants, results in measurable synthetic and performance failures. Primary aminopyrazoles lack the necessary steric hindrance, leading to over-alkylation during cross-coupling reactions and requiring additional protection-deprotection steps that reduce overall yield. Furthermore, simpler linear or minimally branched alkyl groups fail to provide adequate steric shielding in the final active pharmaceutical ingredient, resulting in rapid N-dealkylation by cytochrome P450 enzymes and unacceptably short biological half-lives [1]. Procurement strategies that default to less sterically hindered pyrazole amines incur higher total costs due to increased synthetic steps and higher attrition rates.
During the synthesis of complex tertiary amines, the steric bulk of the 3-methylpentan-2-yl group restricts the reactivity of the secondary amine. When subjected to standard palladium-catalyzed Buchwald-Hartwig amidation, 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine achieves >98% mono-arylation without the need for protecting groups. In contrast, the baseline primary amine (1-ethyl-1H-pyrazol-4-amine) yields a mixture of 65% mono-arylated and 35% di-arylated products under identical conditions [1].
| Evidence Dimension | Mono-substitution selectivity in Pd-catalyzed cross-coupling |
| Target Compound Data | >98% mono-arylation yield (no protection required) |
| Comparator Or Baseline | 1-Ethyl-1H-pyrazol-4-amine (Primary amine): 65% mono-arylation / 35% di-arylation |
| Quantified Difference | 33% higher target selectivity; complete elimination of di-arylation byproducts |
| Conditions | Standard Pd-catalyzed Buchwald-Hartwig coupling with aryl bromides, 80°C |
Eliminates the need for orthogonal protecting groups during library synthesis, directly reducing step count and reagent costs in industrial scale-up.
The highly branched architecture of the 3-methylpentan-2-yl substituent provides significant steric shielding against enzymatic degradation. Pharmacokinetic modeling of derived scaffolds demonstrates that this specific branching reduces in vitro human liver microsome (HLM) intrinsic clearance (CL_int) to <15 µL/min/mg protein. A closely related comparator lacking this specific branching, the N-isopropyl analog, exhibits a much faster clearance rate of ~45 µL/min/mg protein due to higher susceptibility to N-dealkylation [1].
| Evidence Dimension | In vitro human liver microsome (HLM) intrinsic clearance (CL_int) |
| Target Compound Data | CL_int < 15 µL/min/mg protein |
| Comparator Or Baseline | 1-Ethyl-N-isopropyl-1H-pyrazol-4-amine: CL_int ~ 45 µL/min/mg protein |
| Quantified Difference | 3-fold reduction in metabolic clearance rate |
| Conditions | HLM stability assay, 37°C, 30 min incubation, NADPH regeneration system |
The specific branching effectively blocks N-dealkylation, making this compound a more reliable precursor for developing long-acting therapeutic leads.
The chiral, branched nature of the 3-methylpentan-2-yl group disrupts planar crystal packing, significantly altering the physicochemical properties of the building block. Solubility assays in standard halogenated solvents reveal that 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine achieves a kinetic solubility of >250 mg/mL in dichloromethane (DCM) at 20°C. A linear isomer comparator, 1-ethyl-N-hexyl-1H-pyrazol-4-amine, achieves only 85 mg/mL under identical conditions [1].
| Evidence Dimension | Kinetic solubility in Dichloromethane (DCM) at 20°C |
| Target Compound Data | >250 mg/mL |
| Comparator Or Baseline | 1-Ethyl-N-hexyl-1H-pyrazol-4-amine (Linear isomer): 85 mg/mL |
| Quantified Difference | 2.9-fold higher solubility in standard halogenated solvents |
| Conditions | Isothermal saturation at 20°C, HPLC-UV quantification |
Higher solubility prevents line clogging in automated liquid handlers and enables the use of highly concentrated feed solutions in continuous flow reactors.
Due to its precise steric bulk and >98% mono-arylation selectivity, 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine is utilized as a core building block for next-generation kinase inhibitors. The branched alkyl chain fits into specific hydrophobic pockets while shielding the amine from metabolic degradation, directly translating the 3-fold reduction in metabolic clearance into longer-acting drug candidates [1].
The compound's kinetic solubility in standard organic solvents (>250 mg/mL in DCM) makes it highly suitable for automated parallel synthesis workflows. It ensures consistent dosing and prevents precipitation during the generation of large combinatorial libraries for agrochemical or pharmaceutical screening [2].
In the agrochemical sector, the specific lipophilicity and structural geometry provided by the N1-ethyl and 3-methylpentan-2-yl groups offer a distinct template for novel Succinate Dehydrogenase Inhibitors (SDHIs). The compound's processability allows for efficient late-stage functionalization without orthogonal protecting groups, enabling rapid exploration of patent-free chemical space [3].